Salvianolic acid D

Overview

Description

Salvianolic acid D is a potential antiplatelet activity compound . It is isolated from Salvia miltiorrhiza, a plant that has been used in traditional Chinese medicine for hundreds of years .

Synthesis Analysis

The synthesis of Salvianolic acid D involves several key reaction steps. The Wittig reaction is used for Z-stereoselectivity and an intramolecular cyclization is used to form a seven-membered ring skeleton . The phenylpropanoid and tyrosine-derived pathways work simultaneously to generate two critical precursors, 4-coumaroyl-CoA and 3, 4-dihydroxyphenyllactic acid .

Chemical Reactions Analysis

Salvianolic acids have been found to have potent anti-oxidative capabilities due to their polyphenolic structure . They can reduce leukocyte-endothelial adherence, inhibit inflammation and metalloproteinases expression from aortic smooth muscle cells, and indirectly regulate immune function . They also have the ability to bind to many proteins, interrupting protein-protein interactions .

Physical And Chemical Properties Analysis

Salvianolic acid D is a water-soluble compound . Its molecular weight is 418.00 and its formula is C20H18O10 .

Scientific Research Applications

Treatment of Cancer

Salvianolic acids also show promise in the treatment of cancer . They can modulate signal transduction within cancer cells . The cancer treatment of salvianolic acids is not only because they promote the apoptosis of cancer cells, but also due to the inhibition of cancer-associated epithelial-mesenchymal transition processes .

Cardiovascular Diseases

Salvia miltiorrhiza, from which Salvianolic acids are extracted, has been extensively used as a traditional medicine to treat cardiovascular-related diseases in China and other Asian countries for hundreds of years .

Treatment of Ischemic Stroke

Salvianolic acid for injection (SAFI), a traditional Chinese herbal medicine with anti-IS effects, has been used in the treatment of ischemic stroke (IS) . IS is an acute neurological injury that occurs when a vessel supplying blood to the brain is obstructed . The potential targets of SAFI were compared with IS-associated genes, giving 38 common genes that were related with pathways involved in inflammatory response . This suggests that SAFI might function as an anti-inflammatory agent .

Anti-Inflammatory Agent

The potential targets of Salvianolic acid for injection (SAFI), obtained from literature mining and database searches, were compared with IS-associated genes, giving 38 common genes that were related with pathways involved in inflammatory response . This suggests that SAFI might function as an anti-inflammatory agent .

Regulation of Immune Response

Salvianolic acids have been found to improve the immunomodulatory effect and the treatment of autoimmune diseases and common immune-mediated inflammatory diseases .

Mechanism of Action

Target of Action

Salvianolic acid D (Sal D) is a natural substance extracted from Radix Salviae that has been found to have potent anti-oxidative capabilities . The primary targets of Sal D include the Ras signaling pathway and the PI3K/AKT signaling pathway . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Mode of Action

Sal D interacts with its targets through a variety of mechanisms. It has been found to inhibit the Ras signaling pathway and activate the PI3K/AKT signaling pathway . This dual action helps to regulate cell growth and survival, thereby exerting a protective effect against heart failure induced by hypertension .

Biochemical Pathways

Sal D affects several biochemical pathways. It modulates the Ras and PI3K/AKT signaling pathways, which are involved in cell growth, survival, and inflammation . Additionally, it has been found to inhibit apoptosis by targeting the JNK/Akt pathway and the NF-κB pathway . These pathways play a significant role in the regulation of cell death and inflammation, respectively .

Result of Action

The molecular and cellular effects of Sal D’s action are diverse. It has been found to significantly improve cardiac function and attenuate cardiac hypertrophy . Additionally, it has been shown to inhibit PTGS1 and PTGS2 activity in a dose-dependent manner and inhibit the production of prostaglandin E2 induced by lipopolysaccharide in RAW264.7 macrophages and BV-2 microglia . These effects suggest that Sal D might function as an anti-inflammatory agent .

Action Environment

The action, efficacy, and stability of Sal D can be influenced by various environmental factors. For instance, oxidative stress can enhance the anti-inflammatory effect of Sal D by regulating the TNF-α/NF-κB signaling pathway . Additionally, the presence of other compounds can affect the structural stability of proteins targeted by Sal D, thereby influencing its antiglycation properties .

Future Directions

Salvianolic acid D has been found to have a good effect on the alleviation of fibrosis disease and the treatment of cancer . It can modulate signal transduction within fibroblasts and cancer cells . Future research could focus on these areas to develop novel therapeutic strategies for salvianolic acids to treat these diseases .

properties

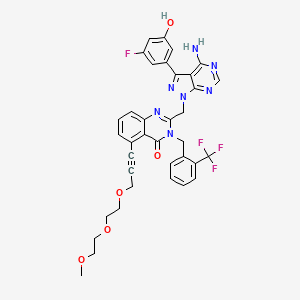

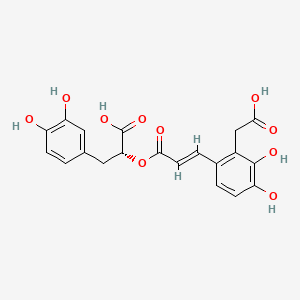

IUPAC Name |

(2R)-2-[(E)-3-[2-(carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-13-4-1-10(7-15(13)23)8-16(20(28)29)30-18(26)6-3-11-2-5-14(22)19(27)12(11)9-17(24)25/h1-7,16,21-23,27H,8-9H2,(H,24,25)(H,28,29)/b6-3+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCMFABBVSIHTB-WUTVXBCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341786 | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salvianolic acid D | |

CAS RN |

142998-47-8 | |

| Record name | Salvianolic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142998478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvianolic acid D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIANOLIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R85321EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

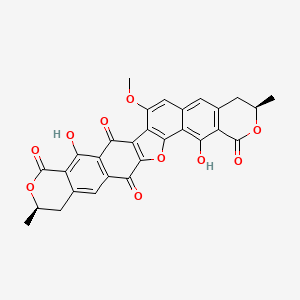

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

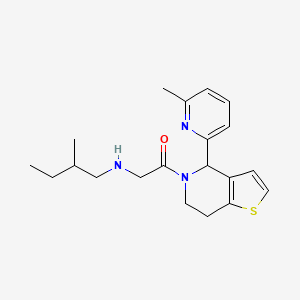

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)